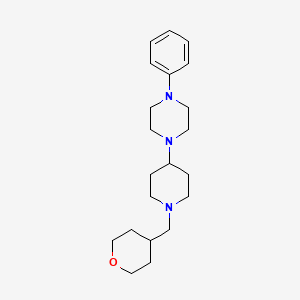

1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-phenyl-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring containing one oxygen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol was synthesized by the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide and subsequent cyclization of the resulting amide in the presence of KOH .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic nature to the compound, while the tetrahydro-2H-pyran-4-yl group introduces an ether and a secondary alcohol functional group .Chemical Reactions Analysis

In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the carbonyl group can also be reduced to a hydroxyl group by corresponding reducing agents .Wissenschaftliche Forschungsanwendungen

Synthesis and Herbicidal Activity

A study by Li et al. (2005) described the facile synthesis of novel 1-phenyl-piperazine-2,6-diones, which show significant herbicidal activity. These compounds were prepared using a new synthetic route, and their structures were confirmed by various spectroscopic methods. Among the synthesized compounds, one exhibited the greatest herbicidal activity, highlighting the potential agricultural applications of such chemicals (Li et al., 2005).

Inhibitors of Soluble Epoxide Hydrolase

Research conducted by Thalji et al. (2013) identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening, demonstrating their significance in the modulation of epoxide levels, which is crucial in various disease models. This discovery underlines the therapeutic potential of such compounds in treating diseases where epoxide hydrolase plays a significant role (Thalji et al., 2013).

Anticonvulsant and Antimicrobial Activities

Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant and antimicrobial activities. The study found specific compounds with significant activity in standard tests, demonstrating the potential use of such derivatives in medical applications for treating convulsions and infections (Aytemir et al., 2004).

Dopaminergic Activity

Another study by Moller et al. (2017) explored the design of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure. This research demonstrated the potential of certain compounds to act as partial agonists at dopamine receptors, suggesting their use in developing novel therapeutics for psychiatric and neurological disorders (Moller et al., 2017).

Molecular Interaction Studies

Shim et al. (2002) focused on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor. Their findings contribute to understanding how certain compounds can selectively bind to and inhibit the activity of cannabinoid receptors, offering insights into the development of drugs targeting these receptors (Shim et al., 2002).

Eigenschaften

IUPAC Name |

1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c1-2-4-20(5-3-1)23-12-14-24(15-13-23)21-6-10-22(11-7-21)18-19-8-16-25-17-9-19/h1-5,19,21H,6-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJCPBRCEJJABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)

![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)